molecular formula C3H3ClN4 B11789782 6-Chloro-1,2,4-triazin-3-amine

6-Chloro-1,2,4-triazin-3-amine

Cat. No.: B11789782
M. Wt: 130.53 g/mol
InChI Key: JQIXXUBTAKHUQJ-UHFFFAOYSA-N
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Description

6-Chloro-1,2,4-triazin-3-amine is a heterocyclic compound with the molecular formula C3H3ClN4. It belongs to the class of triazines, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,2,4-triazin-3-amine typically involves the reaction of cyanuric chloride with ammonia or amines. One common method is the nucleophilic substitution of cyanuric chloride, where the chlorine atoms are replaced by amino groups. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like acetone or dichloromethane .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where cyanuric chloride is reacted with ammonia under controlled temperature and pressure conditions. The process may involve continuous flow systems to ensure efficient production and high yield .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to nucleophilic sites on proteins or DNA. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison: 6-Chloro-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other triazines, it may exhibit different nucleophilicity and electrophilicity, affecting its suitability for various applications .

Properties

IUPAC Name

6-chloro-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4/c4-2-1-6-3(5)8-7-2/h1H,(H2,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIXXUBTAKHUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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